3-Amino-3-(3-chloro-2-methylphenyl)propanenitrile
Description
3-Amino-3-(3-chloro-2-methylphenyl)propanenitrile is a propanenitrile derivative featuring a substituted phenyl ring at the β-position of the nitrile group. Its structure includes a 3-chloro-2-methylphenyl substituent, an amino group (-NH₂), and a nitrile (-CN) moiety. The chloro and methyl substituents on the phenyl ring influence its electronic and steric properties, which may modulate reactivity and interactions in chemical or biological systems.
Properties
Molecular Formula |
C10H11ClN2 |
|---|---|
Molecular Weight |
194.66 g/mol |
IUPAC Name |
3-amino-3-(3-chloro-2-methylphenyl)propanenitrile |
InChI |
InChI=1S/C10H11ClN2/c1-7-8(10(13)5-6-12)3-2-4-9(7)11/h2-4,10H,5,13H2,1H3 |
InChI Key |
KKUMWOWBNUYRBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C(CC#N)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Amino-3-(3-chloro-2-methylphenyl)propanenitrile typically involves the reaction of 3-chloro-2-methylbenzaldehyde with a suitable amine and a nitrile source under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve bulk manufacturing processes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-Amino-3-(3-chloro-2-methylphenyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in different amine derivatives.
Substitution: The chloro group can be substituted with other functional groups using suitable reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Amino-3-(3-chloro-2-methylphenyl)propanenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-3-(3-chloro-2-methylphenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Substituent Differences
| Compound Name | CAS | Substituents (Phenyl Ring) | Stereochemistry | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| 3-Amino-3-(3-chloro-2-methylphenyl)propanenitrile | Not provided | 3-Cl, 2-CH₃ | Not specified | C₁₀H₁₁ClN₂* | ~200.66* |
| (3S)-3-Amino-3-(5-bromo-2-chlorophenyl)propanenitrile | 754214-90-9 | 5-Br, 2-Cl | (3S) | C₉H₈BrClN₂ | 259.35 |
| (3R)-3-Amino-3-(3-fluoro-2-methylphenyl)propanenitrile | 1213323-52-4 | 3-F, 2-CH₃ | (3R) | C₁₀H₁₀FN₂ | 177.19 |
*Calculated based on structural analogs.
Key Observations :
The 5-bromo-2-chloro substituents in the (3S)-configured analog (CAS 754214-90-9) increase molecular weight and lipophilicity (logP ~2.8 estimated), which may improve membrane permeability but reduce solubility . The 3-fluoro-2-methyl analog (CAS 1213323-52-4) exhibits lower molecular weight and higher electronegativity, favoring hydrogen-bonding interactions in biological targets .
Stereochemistry: The (3S) and (3R) configurations in analogs highlight the importance of enantiomeric purity for applications like asymmetric catalysis or receptor binding.
Physicochemical and Reactivity Implications
- Bromine vs. Chlorine : Bromine’s larger atomic radius in the (3S)-bromo-chloro analog may enhance leaving-group ability in nucleophilic substitution reactions compared to the target compound’s chloro group.
- Fluorine vs. Methyl : The fluorine atom’s electronegativity in the (3R)-fluoro-methyl analog polarizes the aromatic ring, increasing susceptibility to electrophilic attack, whereas the methyl group in the target compound provides steric hindrance.
Biological Activity
3-Amino-3-(3-chloro-2-methylphenyl)propanenitrile is a compound of interest in medicinal chemistry due to its unique structural features, which include an amino group, a nitrile group, and a chlorinated phenyl ring. The molecular formula of this compound is C10H11ClN2, with a molecular weight of approximately 210.66 g/mol. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
The structural configuration of 3-Amino-3-(3-chloro-2-methylphenyl)propanenitrile indicates that it possesses a chiral center, which can significantly influence its biological activity. The presence of various functional groups suggests that the compound may participate in several chemical reactions such as oxidation, reduction, and substitution.
The biological activity of 3-Amino-3-(3-chloro-2-methylphenyl)propanenitrile can be attributed to its interactions with biological macromolecules. The amino group can form hydrogen bonds with target proteins, while the chlorinated phenyl ring may engage in hydrophobic interactions. The nitrile group can act as an electrophile, reacting with nucleophilic sites in biological systems.
Biological Activity Overview
The compound has been investigated for various biological activities, including:
- Anti-inflammatory Activity : Similar compounds have shown potential in inhibiting inflammatory pathways such as NF-kB/AP-1 reporter activity.
- Anticancer Potential : Structural analogs have demonstrated cytotoxic effects against cancer cell lines.
- Analgesic Properties : Related compounds have been explored for pain relief mechanisms.
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Biological Activity | IC50 Value (µM) | Notes |
|---|---|---|---|
| 3-Amino-3-(2-chlorophenyl)propanenitrile | Anti-inflammatory | TBD | Lacks methoxy group |
| 3-Amino-3-(4-methoxyphenyl)propanenitrile | Analgesic | TBD | Lacks chloro group |
| 3-Amino-3-(2-chloro-4-methylphenyl)propanenitrile | Anticancer | TBD | Has methyl instead of methoxy |
Case Studies and Research Findings
-
Anti-inflammatory Activity :
A study on related compounds highlighted their ability to inhibit NF-kB/AP-1 reporter activity. Although specific data on 3-Amino-3-(3-chloro-2-methylphenyl)propanenitrile is limited, the structural framework suggests that similar mechanisms may apply . -
Binding Affinity Studies :
Molecular docking studies indicate that compounds with similar structures can effectively bind to protein targets involved in inflammatory responses. This interaction is crucial for understanding the therapeutic potential of this compound and its analogs . -
Cytotoxic Effects :
Research on compounds with analogous structures has shown significant cytotoxicity against various cancer cell lines. For instance, some derivatives exhibited IC50 values below 50 µM, indicating strong inhibitory effects on cell proliferation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
